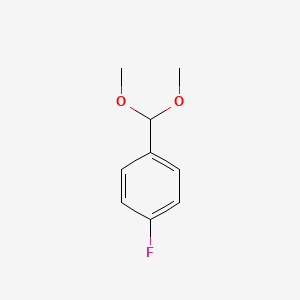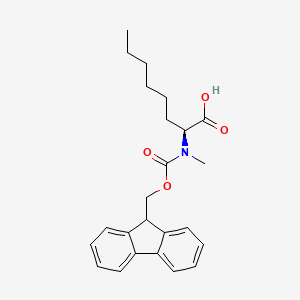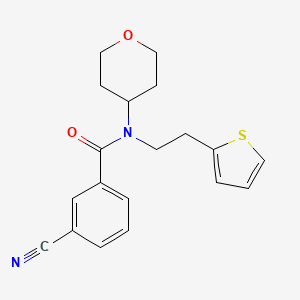
1-(ジメトキシメチル)-4-フルオロベンゼン
概要
説明
1-(Dimethoxymethyl)-4-fluorobenzene is an organic compound with the molecular formula C9H11FO2 It consists of a benzene ring substituted with a fluorine atom and a dimethoxymethyl group
科学的研究の応用
1-(Dimethoxymethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
1-(Dimethoxymethyl)-4-fluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with methanol in the presence of an acid catalyst. This reaction results in the formation of the desired compound along with water as a byproduct . The reaction conditions typically include a temperature range of 20-25°C and a reaction time of 12 hours under an inert atmosphere .
化学反応の分析
1-(Dimethoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-fluorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-(dimethoxymethyl)-4-fluorobenzene can yield 4-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
作用機序
The mechanism of action of 1-(dimethoxymethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The dimethoxymethyl group can undergo hydrolysis to release formaldehyde, which can then react with various biomolecules. The fluorine atom in the benzene ring can also participate in interactions with enzymes and receptors, affecting their activity and function .
類似化合物との比較
1-(Dimethoxymethyl)-4-fluorobenzene can be compared with other similar compounds, such as:
Dimethoxymethane: This compound has a similar structure but lacks the fluorine atom.
4-Fluorobenzaldehyde: This compound is a precursor in the synthesis of 1-(dimethoxymethyl)-4-fluorobenzene and is used in the production of pharmaceuticals and agrochemicals.
4-Fluorobenzyl alcohol: This compound is a reduction product of 1-(dimethoxymethyl)-4-fluorobenzene and is used in the synthesis of various organic compounds.
特性
IUPAC Name |
1-(dimethoxymethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZXXYJDCMNWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide](/img/structure/B2381934.png)
![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2381936.png)


![3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2381941.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2381942.png)

![7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2381945.png)
![1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381946.png)

![N-[1-(2-Chloropropanoyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2381952.png)

![5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B2381955.png)
